![molecular formula C17H13N3O4S B12518405 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a sulfonamide group, and a benzoic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The cyano and methyl groups are introduced through subsequent reactions.
The sulfonamide group is then attached to the indole derivative via a sulfonylation reaction, where a sulfonyl chloride reacts with the indole derivative in the presence of a base . Finally, the benzoic acid moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
Uniqueness
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to its combination of an indole moiety, a sulfonamide group, and a benzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C17H13N3O4S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H13N3O4S/c1-10-5-6-14(16-15(10)12(8-18)9-19-16)20-25(23,24)13-4-2-3-11(7-13)17(21)22/h2-7,9,19-20H,1H3,(H,21,22) |
InChIキー |
PCCKBPNEADBLOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Methoxy-4'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12518322.png)
![3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one](/img/structure/B12518329.png)

![Ethyl [(4-iodophenyl)sulfamoyl]acetate](/img/structure/B12518346.png)
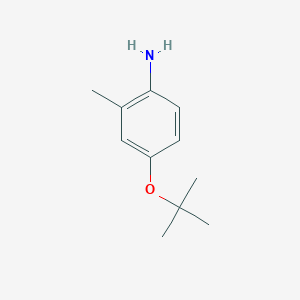
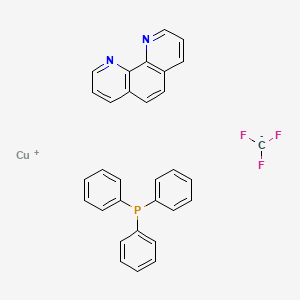


![2-Thiophenecarboximidamide, N-[3-(2-hexyl-1H-imidazol-4-yl)phenyl]-](/img/structure/B12518384.png)
![4-Chloro-6-[(naphthalen-1-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12518389.png)
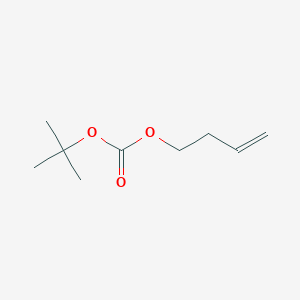
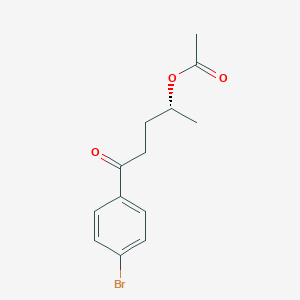
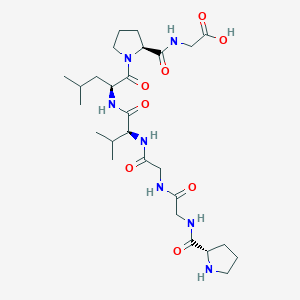
![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
